molecular formula C4H8FN B138343 (S)-3-fluoropyrrolidine CAS No. 136725-54-7

(S)-3-fluoropyrrolidine

Cat. No. B138343
M. Wt: 89.11 g/mol
InChI Key: CDDGNGVFPQRJJM-BYPYZUCNSA-N
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Description

This usually involves the IUPAC name, other names (if any), and the class of compounds it belongs to. The molecular formula and molar mass are also included.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

This involves the study of the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthon Preparation and Applications

  • Synthons for Dipeptidyl Peptidase IV Inhibitors: N-Protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derivatives of 4-fluoropyrrolidine, are synthesized as attractive synthons for dipeptidyl peptidase IV inhibitors. These synthons are valuable in medicinal applications due to their high yield and easy isolation as enantiomerically pure compounds (Singh & Umemoto, 2011).

Chemical Synthesis and Properties

  • Synthesis of 3-Fluoropyrrolidines

    3-Fluoropyrrolidines and 3,3-difluoropyrrolidines can be accessed through a 1,3-dipolar cycloaddition with azomethine ylide and various vinyl fluorides, demonstrating the versatility of vinyl fluorides in cycloaddition reactions (McAlpine et al., 2015).

  • Aminofluorination of Homoallylamine Derivatives

    The intramolecular aminofluorination of homoallylamine derivatives, using a reagent system of PhI(OAc)2 and Py·HF, leads to the synthesis of N-tosyl-3-fluoropyrrolidines, demonstrating an efficient approach for the synthesis of fluoropyrrolidines (Kitamura et al., 2017).

Medicinal Chemistry and Drug Design

  • Fluoropyrrolidine Amides as Inhibitors

    Amides derived from fluorinated pyrrolidines and cyclohexylglycine analogues have been evaluated as inhibitors of dipeptidyl peptidase IV. These compounds, incorporating (S)-3-fluoropyrrolidine, show good selectivity and pharmacokinetic properties, indicating their potential in medicinal chemistry (Caldwell et al., 2004).

  • Antitumor Agents

    7-Substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, possessing a fluoropyrrolidine group, have been found to exhibit moderate cytotoxic activity against various tumor cell lines. These findings suggest the utility of fluoropyrrolidine derivatives in the development of antitumor agents (Tomita et al., 2002).

  • Ring Expansion Synthesis

    Optically active prolinols can be converted into 3-fluoropiperidines using DAST (diethylaminosulfur trifluoride), indicating the potential for creating fluorinated cyclic compounds for pharmaceutical applications (Déchamps et al., 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves identifying areas where further research could be done, such as potential applications of the compound, or new reactions it could be used in.


For a specific compound like “(S)-3-fluoropyrrolidine”, you would need to look up these details in chemical databases, scientific literature, and safety data sheets. If you’re doing this as part of a research project, you might also need to perform experiments to gather some of this information yourself. Please note that handling chemicals should always be done in a controlled environment following safety regulations.


I hope this general approach helps! If you have questions about a different compound or need more information, feel free to ask.


properties

IUPAC Name

(3S)-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGNGVFPQRJJM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-fluoropyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
CG Caldwell, P Chen, J He, ER Parmee… - Bioorganic & medicinal …, 2004 - Elsevier
Amides derived from fluorinated pyrrolidines and 4-substituted cyclohexylglycine analogues have been prepared and evaluated as inhibitors of dipeptidyl dipeptidase IV (DP-IV). …
Number of citations: 82 www.sciencedirect.com
L Combettes, L Combettes - 2012 - ora.ox.ac.uk
… Initially, the R- and S-3-fluoropyrrolidine 43 were prepared by nucleophilic displacement of the optically pure N-carbobenzyloxy-3tosyloxypyrrolidine with potassium fluoride (KF) (…
Number of citations: 2 ora.ox.ac.uk
SD Edmondson, A Mastracchio… - Journal of medicinal …, 2006 - ACS Publications
A series of β-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes. Optimization of …
Number of citations: 127 pubs.acs.org
T Miyazaki, M Kawasaki, A Suzuki, Y Ito… - Bioorganic & Medicinal …, 2019 - Elsevier
The voltage-gated sodium channel, Na v 1.1, is predominantly expressed in parvalbumin-positive fast spiking interneurons and has been genetically linked to Dravet syndrome. Starting …
Number of citations: 4 www.sciencedirect.com
Y Mao, XG Chen, ZX Gu, ZX Zhang… - Angewandte Chemie …, 2022 - Wiley Online Library
… In view of the fact that the chiral R- and S-3-fluoropyrrolidine hydrochloride has no absorption in this range (Figure S4c), the symmetric CD signal of R-3-FPC and S3-FPC should be the …
Number of citations: 9 onlinelibrary.wiley.com
JR Woods, H Mo, AA Bieberich… - Journal of medicinal …, 2011 - ACS Publications
The design, synthesis, and biological activity of fluorinated amino-derivatives of the sesquiterpene lactone, parthenolide, are described. A fluorinated aminoparthenolide analogue with …
Number of citations: 75 pubs.acs.org
B Hulin, S Cabral, MG Lopaze… - Bioorganic & medicinal …, 2005 - Elsevier
Cyclohexylglycine amides of various fluorinated pyrrolidines and azetidines were prepared and tested for activity against dipeptidyl peptidase IV and in vivo in the KK mouse model of …
Number of citations: 54 www.sciencedirect.com
Y Wu, Q Zhou, T Zhang, Z Li, YP Chen… - Journal of Medicinal …, 2019 - ACS Publications
To identify phosphodiesterase-9 (PDE9) as a novel target for the treatment of vascular dementia (VaD), a series of pyrazolopyrimidinone analogues were discovered based on a hit 1. …
Number of citations: 19 pubs.acs.org
S Ikeda, Y Kajita, M Miyamoto, K Matsumiya… - European Journal of …, 2022 - Elsevier
Cholesterol 24-hydroxylase (CH24H, CYP46A1) is a cytochrome P450 family enzyme that maintains the homeostasis of brain cholesterol. Soticlestat, a potent and selective CH24H …
Number of citations: 1 www.sciencedirect.com
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Number of citations: 0

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